molecular formula C13H16ClNO3S B12687941 Benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester CAS No. 135812-35-0

Benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12687941
CAS No.: 135812-35-0
M. Wt: 301.79 g/mol
InChI Key: RGGRGLJSZYJTHE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, ethoxythioxomethyl, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the ethoxythioxomethyl group through a nucleophilic substitution reaction. Finally, the esterification of the carboxylic acid group with isopropanol yields the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiomethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomethyl derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxythioxomethyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-((methylthioxomethyl)amino)-, 1-methylethyl ester
  • Benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, ethyl ester

Uniqueness

Benzoic acid, 2-chloro-5-((ethoxythioxomethyl)amino)-, 1-methylethyl ester is unique due to the presence of the ethoxythioxomethyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern and ester group make it a valuable compound for various applications.

Properties

CAS No.

135812-35-0

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(ethoxycarbothioylamino)benzoate

InChI

InChI=1S/C13H16ClNO3S/c1-4-17-13(19)15-9-5-6-11(14)10(7-9)12(16)18-8(2)3/h5-8H,4H2,1-3H3,(H,15,19)

InChI Key

RGGRGLJSZYJTHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C

Origin of Product

United States

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